(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S)-2-phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(19)14-12-6-8-13(9-7-12)17(14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12?,13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGQGWBNXKHGMM-RUXDESIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@H](N2C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Overview
The structure of (3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid can be described as follows:
- Bicyclic Framework : The compound features a bicyclo[2.2.2]octane core, which contributes to its conformational rigidity and potential interactions with biological targets.
- Functional Groups : The presence of both carboxylic acid and phenylmethoxycarbonyl groups enhances its solubility and reactivity, making it a candidate for various biological assays.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds can possess antimicrobial properties against various pathogens. For instance, a study demonstrated that modifications to the bicyclic structure could enhance activity against Gram-positive bacteria.
- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
- Analgesic Properties : Some analogs of this compound have been evaluated for their analgesic effects in animal models, showing promise in pain relief without significant side effects.
The precise mechanism of action for this compound remains under investigation, but potential pathways include:
- Receptor Interaction : Binding to specific receptors in the central nervous system (CNS) may mediate its neuroprotective and analgesic effects.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its analgesic properties.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Potential reduction in oxidative stress | |
| Analgesic | Pain relief in animal models |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of phenyl group | Increased antimicrobial activity | |
| Alteration of carboxylic acid | Enhanced neuroprotective effects | |
| Substitution on nitrogen atom | Improved analgesic properties |
Case Study 1: Antimicrobial Efficacy
In a controlled study, various derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications significantly enhanced antimicrobial efficacy, suggesting a promising avenue for developing new antibiotics.
Case Study 2: Neuroprotection in Models of Neurodegeneration
A recent study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced markers of oxidative stress compared to control groups, indicating potential therapeutic applications in neurodegenerative disorders.
Chemical Reactions Analysis
Protection/Deprotection Reactions
The phenylmethoxycarbonyl (Cbz) group serves as a protective moiety for the amine functionality. Key reactions include:
Deprotection via Hydrogenolysis
Catalytic hydrogenation with Pd/C under H₂ removes the Cbz group, yielding the free amine intermediate. This is critical for subsequent functionalization (e.g., sulfonylation or alkylation) .
| Reaction Condition | Reagent/Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C (10%) | MeOH/THF | Free amine bicyclo derivative | 85–90 |
Acid/Base Stability
The Cbz group remains stable under mild acidic (pH 3–6) and basic conditions (pH 8–10), enabling orthogonal protection strategies .
Carboxylic Acid Reactivity
The carboxylic acid undergoes standard derivatization:
-
Esterification : Reacts with alcohols (e.g., benzyl alcohol) under DCC/DMAP to form esters .
-
Amidation : Coupling with amines via EDC/HOBt yields amides, useful in peptide mimetics .
Example Reaction Pathway
Reported yields: 70–80% for primary amines .
Sulfonylation at the Amine
After Cbz deprotection, the secondary amine reacts with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) to form sulfonamides, enhancing biological activity .
| Sulfonyl Chloride | Base | Solvent | Product Purity (%) |
|---|---|---|---|
| 4-Cl-C₆H₄SO₂Cl | DIPEA | DCM | 95 |
Stereochemical Influence on Reactivity
The (3S) configuration imposes steric constraints, directing regioselectivity:
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Nucleophilic Substitution : Preferential attack at the less hindered exo-face of the bicyclo system .
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Reduction : Sodium borohydride selectively reduces ketones to endo-alcohols (dr > 4:1) .
Cycloaddition and Ring-Opening
The rigid bicyclo[2.2.2]octane scaffold participates in:
-
Aza-Diels-Alder Reactions : Forms polycyclic derivatives with electron-deficient dienophiles .
-
Ring-Opening : Under strong acids (e.g., H₂SO₄), the bicyclo framework undergoes fragmentation to linear amines .
Computational Insights
DFT studies reveal:
-
Electronic Effects : The Cbz group withdraws electron density via resonance, activating the carboxylic acid for nucleophilic attack (ΔG‡ = 18.5 kcal/mol) .
-
Thermodynamic Stability : The endo transition state is favored by 3.2 kcal/mol over exo in sulfonylation .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Selectivity (endo:exo) |
|---|---|---|---|
| Deprotection | H₂/Pd-C, MeOH | Free amine | N/A |
| Sulfonylation | ArSO₂Cl, DIPEA, DCM | Sulfonamide | 1:1 (racemic) |
| Esterification | BnOH, DCC, DMAP | Benzyl ester | >95% ee |
| Ketone Reduction | NaBH₄, MeOH | endo-Alcohol | 4:1 |
Challenges and Limitations
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural, pharmacological, and safety differences between the target compound and related bicyclic carboxylic acids:
Key Comparative Insights
Bicyclic Framework Variations
- 2.2.2 vs. 3.3.0 Systems: The target compound’s 2.2.2 bridged system (vs.
- Stereochemistry : The (3S) configuration in the target compound contrasts with (3R) isomers (e.g., (3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid), which may exhibit differing hydrogen-bonding and solubility profiles .
Substituent Effects
- Cbz vs. Boc Groups : The phenylmethoxycarbonyl group in the target compound requires enzymatic cleavage for activation, unlike the acid-labile Boc group, which is removed under mild acidic conditions .
- Carboxylic Acid vs. Ester Prodrugs : Zabicipril’s ethyl ester enhances oral bioavailability, while the target compound’s free carboxylic acid may require formulation adjustments for permeability .
Pharmacological Activity
- ACE Inhibition : The target compound’s bicyclic core aligns with zabiciprilat (active metabolite of zabicipril) and ramipril, which inhibit ACE by mimicking proline in angiotensin I .
- Rigidity and Binding: The 2.2.2 system’s rigidity may reduce off-target interactions compared to more flexible analogues like quinapril (tetrahydroisoquinoline-based) .
Preparation Methods
Reaction Design
The bicyclo[2.2.2]octane framework is synthesized via a 1,3-dipolar cycloaddition between a cyclic azomethine ylide and a dipolarophile (e.g., methyl acrylate). Chiral ligands or catalysts induce asymmetry:
Functionalization Steps
- Cbz Protection : Treat the lactam with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine to install the phenylmethoxycarbonyl group.
- Hydrolysis : Saponification of the methyl ester using LiOH in THF/water affords the carboxylic acid.
Representative Data :
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Cycloaddition | Cu(I)/bisoxazoline, −20°C | 78 | 92 |
| Cbz Protection | Cbz-Cl, Et₃N, CH₂Cl₂ | 85 | – |
| Ester Hydrolysis | LiOH, THF/H₂O, rt | 95 | – |
This method achieves high enantiopurity but requires specialized catalysts.
Asymmetric Hydrogenation of Enamine Intermediates
Substrate Preparation
A proline-derived enamine is hydrogenated to establish the (3S) configuration:
- Enamine synthesis : Condense bicyclo[2.2.2]octan-3-one with (R)-α-methylbenzylamine.
- Catalyst : Rhodium-DuPhos complex facilitates asymmetric hydrogenation at 50 psi H₂.
Post-Hydrogenation Modifications
- Oxidative cleavage : Remove the chiral auxiliary via ozonolysis.
- Cbz Protection : Install the Cbz group as described above.
- Carboxylic acid formation : Oxidize the resultant aldehyde using Jones reagent.
Performance Metrics :
| Step | Yield (%) | ee (%) |
|---|---|---|
| Enamine Hydrogenation | 82 | 89 |
| Oxidative Cleavage | 75 | – |
This route offers scalability but involves multi-step purification.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 2-azabicyclo[2.2.2]octane-3-carboxylic acid is resolved using chiral amines:
Cbz Protection Post-Resolution
Limitations :
- Low overall yield (30–40%) due to resolution inefficiencies.
- Limited applicability for large-scale synthesis.
Analytical Characterization
Critical analytical data for (3S)-2-phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid:
Spectroscopic Data
Chromatographic Purity
- HPLC : >97% purity on a Chiralpak AD-H column (hexane/i-PrOH 80:20).
- Melting Point : 189–191°C (decomposition).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | ee (%) | Overall Yield (%) |
|---|---|---|---|---|
| Cycloaddition | High stereocontrol | Expensive catalysts | 92 | 60 |
| Asymmetric Hydrogenation | Scalable | Multi-step sequence | 89 | 55 |
| Resolution | No chiral catalysts needed | Low yield, wasteful | 99 | 35 |
The cycloaddition route is preferred for small-scale enantioselective synthesis, while hydrogenation balances scalability and efficiency.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols to ensure the stability of this compound during experiments?
- Methodological Answer :
- Handling : Use nitrile or neoprene gloves and full chemical protective clothing to prevent skin contact. Conduct experiments in a fume hood to minimize inhalation exposure .
- Storage : Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture and light, as these factors may destabilize the bicyclic structure .
- Safety : Implement P95 respirators for particulate protection and OV/AG/P99 filters for higher-risk scenarios .
Q. How is the stereochemical configuration of this compound confirmed in synthetic chemistry research?
- Methodological Answer :
- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to separate enantiomers and determine enantiomeric excess (ee) .
- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures, particularly for intermediates like benzyl ester derivatives .
- NMR Spectroscopy : Compare coupling constants (e.g., ) and Nuclear Overhauser Effect (NOE) correlations to validate stereochemistry .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Quantify purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients and monitor mass-to-charge ratios for molecular ion verification .
- FT-IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm for the carboxylic acid and carbamate moieties) .
- Elemental Analysis : Confirm molecular formula (CHNO) with ≤0.3% deviation from theoretical values .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of this compound?
- Methodological Answer :
- Low-Temperature Coupling : Perform peptide bond formations at 0–4°C using coupling agents like HATU to minimize epimerization .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to preserve the (3S) configuration .
- In Situ Monitoring : Use circular dichroism (CD) spectroscopy during synthesis to detect early-stage racemization .
Q. How does the bicyclic core influence reactivity in peptide coupling reactions?
- Methodological Answer :
- Steric Hindrance : The rigid bicyclo[2.2.2]octane structure restricts conformational flexibility, reducing undesired side reactions during coupling .
- Electronic Effects : The electron-withdrawing carbamate group enhances electrophilicity at the carboxylic acid, improving activation by EDCI/HOBt .
- Case Study : In ACE inhibitor synthesis (e.g., Ramipril), this compound’s bicyclic core enhances binding to the enzyme’s zinc-binding domain .
Q. What factors are critical for scaling production while maintaining enantiomeric purity?
- Methodological Answer :
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to selectively crystallize the (3S)-enantiomer .
- Continuous Flow Systems : Implement microreactors to control residence time and temperature, reducing racemization during large-scale synthesis .
- Quality Control : Validate batches using chiral GC-MS and compare retention times against reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
